
3-(3-Amino-4-methoxybenzamido)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-4-methoxybenzamido)propanoic acid, also known as 3-Amino-4-methoxybenzamidopropionic acid (AMP), is a natural amino acid found in a variety of organisms, including bacteria, plants, and mammals. It is a non-proteinogenic amino acid, meaning that it is not incorporated into proteins during translation. AMP has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
AMP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays to study the activity of enzymes, such as aspartate aminotransferase and glutamate dehydrogenase. It has also been used as a ligand in binding assays to study the binding of proteins to other molecules. In addition, AMP has been used in studies of the regulation of gene expression, as well as in studies of cell signaling pathways.
作用机制
AMP is believed to act as an allosteric modulator of enzymes and other proteins. It binds to the active site of enzymes and other proteins, leading to a conformational change that alters the activity of the enzyme or protein. This conformational change can either increase or decrease the activity of the enzyme or protein, depending on the nature of the interaction.
Biochemical and Physiological Effects
AMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glycolytic enzymes and gluconeogenic enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipases. In addition, AMP has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, such as proteases. Furthermore, AMP has been shown to modulate the activity of receptors, such as muscarinic and nicotinic acetylcholine receptors.
实验室实验的优点和局限性
AMP is a versatile compound that has many advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays. It is also relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to using AMP in laboratory experiments. It can be toxic in high concentrations and can interfere with some assays. In addition, it is not as widely available as other compounds, making it more difficult to source for experiments.
未来方向
There are a variety of potential future directions for research related to AMP. One potential area of research is the development of more efficient methods for synthesizing AMP. Another potential area of research is the study of the mechanisms by which AMP modulates the activity of enzymes and other proteins. In addition, further research into the biochemical and physiological effects of AMP could lead to the development of new therapeutic agents. Finally, research into the potential applications of AMP in laboratory experiments could lead to new methods for studying the activity of enzymes and other proteins.
合成方法
AMP can be synthesized in a variety of ways. One method involves the reaction of 3-amino-4-methoxybenzaldehyde with propionic anhydride in the presence of a base, such as sodium carbonate, to form AMP. Another method involves the reaction of 3-amino-4-methoxybenzaldehyde with ethyl propionate in the presence of a base, such as sodium hydroxide, to form AMP.
属性
IUPAC Name |
3-[(3-amino-4-methoxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-3-2-7(6-8(9)12)11(16)13-5-4-10(14)15/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDAISFSLAJYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-4-methoxybenzamido)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)
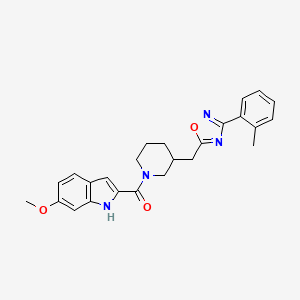
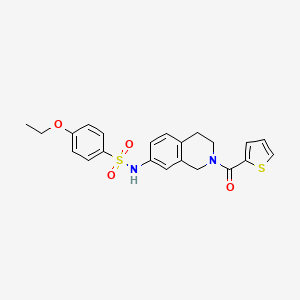
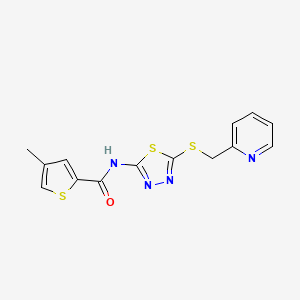
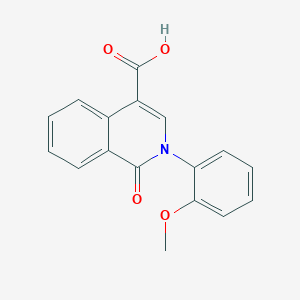
![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)
![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2775247.png)
![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)
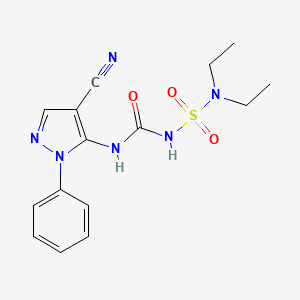
![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2775251.png)
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B2775252.png)